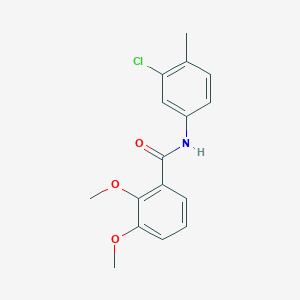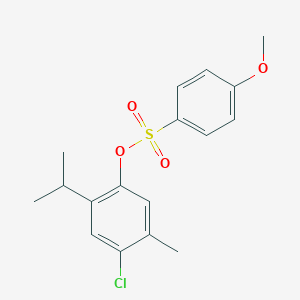
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用機序
CDMB is known to bind to certain proteins in the body, including the sigma-2 receptor and TRPM8 ion channel. The binding of CDMB to these proteins can result in a range of biochemical and physiological effects, including changes in protein function and signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. CDMB has also been shown to exhibit analgesic (pain-relieving) effects through its interaction with the TRPM8 ion channel. Additionally, CDMB has been shown to modulate calcium signaling in cells, which can have a range of downstream effects on cellular function.
実験室実験の利点と制限
One of the main advantages of using CDMB in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CDMB has been shown to exhibit a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, one limitation of using CDMB in lab experiments is its relatively low potency compared to other compounds, which can limit its usefulness in certain applications.
将来の方向性
There are a number of future directions for research involving CDMB, including its potential use as a therapeutic agent for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in a variety of scientific research fields. Finally, the development of more potent derivatives of CDMB could lead to the development of more effective therapeutic agents.
合成法
The synthesis of CDMB involves the reaction of 3-chloro-4-methylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond between the two reactants, resulting in the formation of CDMB. The synthesis of CDMB is a relatively simple process and can be performed using standard laboratory techniques.
科学的研究の応用
CDMB has been shown to exhibit a range of scientific research applications, including its use as a tool for studying the function of certain proteins in the body. CDMB has been used as a ligand for the sigma-2 receptor, a protein that has been implicated in a range of diseases including cancer, Alzheimer's disease, and schizophrenia. CDMB has also been used as a tool for studying the function of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
特性
分子式 |
C16H16ClNO3 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-8-11(9-13(10)17)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
OIUAHJIBXAUHKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







